molecular formula C13H18N2O B231063 Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone

Cat. No. B231063
M. Wt: 218.29 g/mol
InChI Key: IFGXEBFMVJVIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone, also known as CDK, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are enzymes involved in regulating the cell cycle. CDKs have been found to be overactive in many types of cancer, and CDK inhibitors like CDK have shown promise as potential cancer therapeutics.

Scientific Research Applications

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been extensively studied as a potential cancer therapeutic. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to enhance the effectiveness of other cancer treatments, such as radiation therapy and chemotherapy.

Mechanism Of Action

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibits the activity of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones, which are enzymes that play a key role in regulating the cell cycle. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones are involved in the progression of cells from one phase of the cell cycle to the next, and overactive Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones can lead to uncontrolled cell division and the development of cancer. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone binds to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketones and prevents them from phosphorylating their target proteins, which disrupts the cell cycle and leads to cell death.

Biochemical And Physiological Effects

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. Additionally, Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone has been shown to modulate the immune system, which may contribute to its anti-cancer effects.

Advantages And Limitations For Lab Experiments

One advantage of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has been extensively studied and has shown promising results in preclinical studies. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone. One area of interest is the development of more potent and selective Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone inhibitors. Another area of interest is the investigation of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone's potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, the combination of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone with other cancer treatments, such as immunotherapy, is an area of active research. Finally, the development of biomarkers to predict response to Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone treatment is an important area of future research.

Synthesis Methods

The synthesis of Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone involves several steps. The starting material is 4,6-dimethyl-2-pyrimidinamine, which is reacted with cyclohexanone in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone.

properties

Product Name

Cyclohexyl(4,6-dimethyl-2-pyrimidinyl) ketone

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

cyclohexyl-(4,6-dimethylpyrimidin-2-yl)methanone

InChI

InChI=1S/C13H18N2O/c1-9-8-10(2)15-13(14-9)12(16)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3

InChI Key

IFGXEBFMVJVIGO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)C2CCCCC2)C

Origin of Product

United States

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